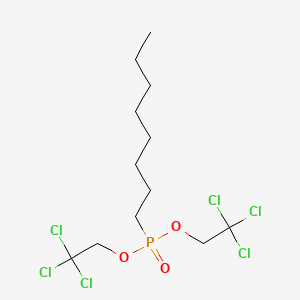
Bis(2,2,2-trichloroethyl) octylphosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(2,2,2-trichloroethyl) octylphosphonate: is a chemical compound known for its unique structure and properties. It is characterized by the presence of two 2,2,2-trichloroethyl groups and an octylphosphonate group. This compound is used in various scientific and industrial applications due to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bis(2,2,2-trichloroethyl) octylphosphonate typically involves the reaction of octylphosphonic acid with 2,2,2-trichloroethanol in the presence of a condensing agent. The reaction conditions often include the use of a base to facilitate the esterification process. The reaction can be represented as follows:
Octylphosphonic acid+2,2,2-trichloroethanol→Bis(2,2,2-trichloroethyl) octylphosphonate+Water
Industrial Production Methods: Industrial production of this compound may involve large-scale esterification processes using similar reaction conditions as described above. The use of continuous flow reactors and optimized reaction parameters can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: Bis(2,2,2-trichloroethyl) octylphosphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of phosphine derivatives.
Substitution: The trichloroethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium alkoxides or amines.
Major Products Formed:
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphonates depending on the nucleophile used.
Scientific Research Applications
Bis(2,2,2-trichloroethyl) octylphosphonate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a protecting group for phosphates in peptide synthesis.
Biology: Employed in the study of enzyme mechanisms and as a probe for biological systems.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of flame retardants, plasticizers, and other specialty chemicals.
Mechanism of Action
The mechanism of action of bis(2,2,2-trichloroethyl) octylphosphonate involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and the nature of the target. The trichloroethyl groups can enhance the compound’s binding affinity to certain proteins, leading to modulation of their activity.
Comparison with Similar Compounds
- Bis(2,2,2-trichloroethyl) phosphorochloridate
- Bis(2,2,2-trichloroethyl) azodicarboxylate
Comparison: Bis(2,2,2-trichloroethyl) octylphosphonate is unique due to the presence of the octyl group, which imparts distinct hydrophobic properties and influences its reactivity and solubility. Compared to bis(2,2,2-trichloroethyl) phosphorochloridate, it has different applications and reactivity profiles. Bis(2,2,2-trichloroethyl) azodicarboxylate, on the other hand, is primarily used in different types of organic synthesis reactions .
Properties
CAS No. |
62750-91-8 |
|---|---|
Molecular Formula |
C12H21Cl6O3P |
Molecular Weight |
457.0 g/mol |
IUPAC Name |
1-[bis(2,2,2-trichloroethoxy)phosphoryl]octane |
InChI |
InChI=1S/C12H21Cl6O3P/c1-2-3-4-5-6-7-8-22(19,20-9-11(13,14)15)21-10-12(16,17)18/h2-10H2,1H3 |
InChI Key |
YHWJPKXVWONUCR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCP(=O)(OCC(Cl)(Cl)Cl)OCC(Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















